

FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-methoxyaniline

Cat. No.: B1345702

[Get Quote](#)

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of **3-Chloro-2-methoxyaniline**

For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of molecules like **3-Chloro-2-methoxyaniline** is fundamental. This guide provides a detailed overview of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows to aid in compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation.^[1] The spectrum for **3-Chloro-2-methoxyaniline** is characterized by vibrations of its primary amine, aromatic ring, ether linkage, and carbon-chlorine bond.

Data Presentation: Characteristic FT-IR Peaks

The expected FT-IR absorption bands for **3-Chloro-2-methoxyaniline** are summarized below. As a primary aromatic amine, it will exhibit two distinct N-H stretching bands.^[2]

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity
3450 - 3300	Amine (N-H)	Asymmetric & Symmetric Stretch	Medium - Weak
3100 - 3000	Aromatic (C-H)	Stretch	Medium - Weak
2980 - 2850	Methoxy (C-H)	Stretch	Medium - Weak
1650 - 1580	Amine (N-H)	Bend (Scissoring)	Medium - Strong
1600 - 1450	Aromatic Ring (C=C)	Stretch	Medium - Strong
1335 - 1250	Aromatic Amine (C-N)	Stretch	Strong
1275 - 1200	Aryl Ether (C-O-C)	Asymmetric Stretch	Strong
1075 - 1020	Aryl Ether (C-O-C)	Symmetric Stretch	Medium
850 - 550	Carbon-Chlorine (C-Cl)	Stretch	Medium - Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard procedure for obtaining the FT-IR spectrum of a neat liquid or solid sample using KBr plates is as follows.

- Sample Preparation (Neat Liquid):
 - Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene chloride or ethanol.
 - Place a single small drop of the **3-Chloro-2-methoxyaniline** sample directly onto the surface of one KBr plate.[3]
 - Place the second KBr plate on top and give it a slight turn to spread the sample into a thin, even film. The film should appear translucent without air bubbles.[3]
 - If the resulting spectrum shows overly intense, flat-topped absorption bands, the sample film is too thick. Separate the plates, wipe one clean, and press them together again.[3]

- Data Acquisition:
 - Place the sandwiched KBr plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
 - Run the sample scan. A typical scan range for mid-range infrared spectroscopy is from 4000 cm⁻¹ to 500 cm⁻¹.^[1]
 - For improved signal-to-noise ratio, multiple scans can be co-added.
- Post-Analysis:
 - Remove the KBr plates from the spectrometer.
 - Thoroughly clean the plates with an appropriate solvent to remove all traces of the sample, then polish them to prevent contamination of future analyses.^[3]

Visualization: FT-IR Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[4] For **3-Chloro-2-methoxyaniline**, it provides the molecular weight and structural information based on its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation

The molecular weight of **3-Chloro-2-methoxyaniline** is 157.60 g/mol .^[5] A key feature in its mass spectrum is the presence of a chlorine atom, which has two common isotopes: ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio.^[6] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M+ peak.^[6]

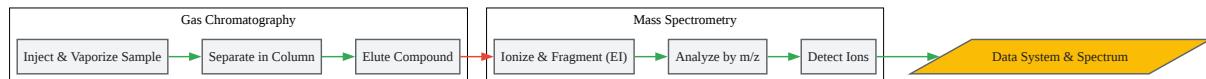
m/z Value (Mass-to-Charge)	Ion Identity	Description
157/159	$[\text{M}]^{+}$ (Molecular Ion)	The intact molecule with one electron removed. The 3:1 intensity ratio of the peaks indicates one Cl atom.
142/144	$[\text{M} - \text{CH}_3]^{+}$	Loss of a methyl radical from the methoxy group.
124	$[\text{M} - \text{CH}_3 - \text{H}_2\text{O}]^{+}$ or $[\text{M} - \text{Cl}]^{+}$	Potential loss of water from the previous fragment or loss of the chlorine radical from the molecular ion.
114	$[\text{M} - \text{Cl} - \text{CO}]^{+}$	Subsequent loss of carbon monoxide from the $[\text{M} - \text{Cl}]^{+}$ fragment.
106	$[\text{C}_7\text{H}_8\text{N}]^{+}$	Loss of the chloro and methoxy groups, potentially forming a toluidine-like fragment.
77	$[\text{C}_6\text{H}_5]^{+}$	Phenyl cation, a common fragment for aromatic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Impact (EI) ionization is a common method for analyzing volatile and semi-volatile organic compounds.

- Sample Preparation:
 - Prepare a dilute solution of **3-Chloro-2-methoxyaniline** (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC injection port, which is heated to vaporize the sample.[\[7\]](#)
 - The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
 - The separated compound (**3-Chloro-2-methoxyaniline**) elutes from the column at a specific retention time and enters the mass spectrometer.
- MS Analysis (Electron Impact Ionization):
 - In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[7\]](#)
 - The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating the mass spectrum.[\[7\]](#)

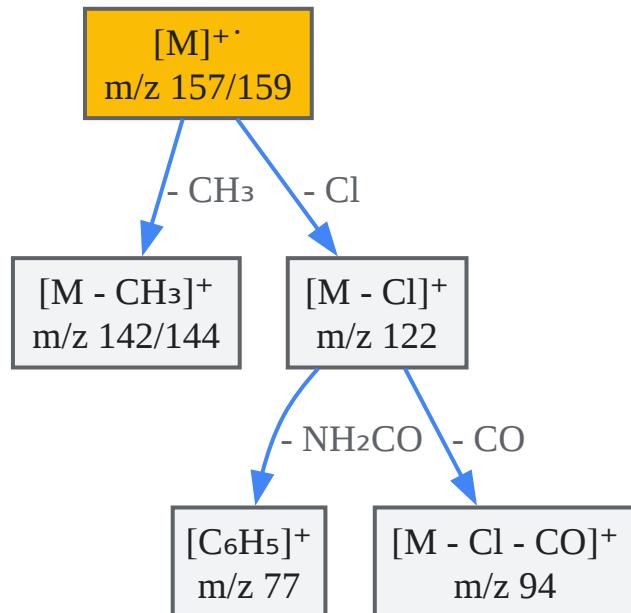
Visualization: GC-MS Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Gas Chromatography-Mass Spectrometry.

Visualization: Predicted Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Predicted MS Fragmentation of **3-Chloro-2-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- To cite this document: BenchChem. [FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345702#ft-ir-and-mass-spectrometry-data-for-3-chloro-2-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

